N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide
CAS No.: 57241-13-1
Cat. No.: VC19585599
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57241-13-1 |
|---|---|
| Molecular Formula | C9H10N4O2S |
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | N-(3-methyltriazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |
| Standard InChI Key | VDRRCJIOYPVDQQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide possesses the molecular formula C₉H₁₀N₄O₂S and a molecular weight of 218.26 g/mol. The molecule comprises a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position, linked via a nitrogen atom to a 1-methyl-1,2,3-triazole ring. The triazole’s 1-methyl substituent enhances metabolic stability by reducing susceptibility to oxidative degradation, a common limitation in heterocyclic drug candidates .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related triazole-sulfonamide hybrids exhibit planar triazole rings and coplanar sulfonamide groups, as confirmed by X-ray diffraction studies . Infrared (IR) spectra of analogous compounds show characteristic peaks at 1344–1165 cm⁻¹ (symmetric and asymmetric SO₂ stretching) and 3157–3319 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra typically reveal aromatic proton resonances between 7.4–8.5 ppm and methyl group signals near 2.1–2.5 ppm .
Synthesis and Structural Modification
General Synthetic Pathways
The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide derivatives typically involves click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route includes:
-
Sulfonylation: Benzenesulfonyl chloride reacts with an amine precursor to form the sulfonamide intermediate.
-
Azide Formation: The intermediate undergoes diazotization and azide substitution.
-
Cycloaddition: The azide reacts with a methyl-substituted alkyne (e.g., propargyl bromide) in the presence of Cu(I) catalysts to yield the triazole ring .
For example, in a recent protocol, propargyl bromide and potassium carbonate in dimethylformamide (DMF) facilitated the alkylation of a triazinoindole precursor, achieving yields of 86–90% .
Optimization Strategies
-
Solvent Selection: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states .
-
Catalysis: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial interactions in biphasic systems .
-
Purification: Crystallization from acetone-hexane mixtures yields high-purity products (>95%) .
Biological Activity and Mechanisms
Carbonic Anhydrase Inhibition
Triazole-sulfonamide hybrids exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in hypoxic tumors. For instance, compound 7d from a related series demonstrated a Kᵢ of 47.1 nM against hCA I, highlighting the role of the sulfonamide group in coordinating the enzyme’s zinc ion . The 1-methyltriazole moiety may enhance membrane permeability, enabling intracellular accumulation.
Antibacterial Properties
The sulfonamide group disrupts dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct data on N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide are scarce, analogs with similar structures show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The triazole ring’s rigidity likely reduces enzymatic degradation, prolonging antibacterial activity.
Pharmacological Applications and Challenges
Therapeutic Prospects
-
Oncology: Targeting hypoxic tumors via hCA IX/XII inhibition.
-
Infectious Diseases: Combating multidrug-resistant bacteria through DHPS disruption.
-
Inflammation: Modulating CA-mediated pH dysregulation in rheumatoid arthritis.
Pharmacokinetic Considerations
-
Absorption: High logP values (~2.5) suggest favorable intestinal absorption.
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-demethylation, producing inactive metabolites.
-
Excretion: Renal clearance predominates, with <5% fecal excretion observed in rodent models .
Comparative Analysis of Triazole-Sulfonamide Hybrids
This table underscores the impact of substituents on bioactivity. The 4-cyanophenyl group in 7j enhances antitumor potency, while the 1-methyl group in the target compound may optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume